(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide
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Overview
Description
(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide is a complex organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring, a cyclopropyltetrazole moiety, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide typically involves multiple steps:
Formation of the Phenyl Ring: The starting material, 3-chloro-4-fluoroaniline, undergoes diazotization followed by Sandmeyer reaction to introduce the cyanamide group.
Cyclopropyltetrazole Formation: The cyclopropyltetrazole moiety is synthesized separately through the reaction of cyclopropylamine with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the phenyl ring with the cyclopropyltetrazole moiety using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the tetrazole moiety.
Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.
Substitution: The chlorinated and fluorinated positions on the phenyl ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the cyanamide group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyanamide derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The phenyl ring and tetrazole moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-fluorophenyl)-cyanamide: Lacks the cyclopropyltetrazole moiety, making it less complex.
(4-Fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide: Similar structure but without the chlorine atom.
(3-Chloro-4-fluorophenyl)-[(1-tetrazol-5-yl)methyl]cyanamide: Similar but without the cyclopropyl group.
Uniqueness
(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the cyclopropyltetrazole moiety, provides a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6/c13-10-5-9(3-4-11(10)14)19(7-15)6-12-16-17-18-20(12)8-1-2-8/h3-5,8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOMFMSFEKHEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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